Pyrimidine, 2-[(1-methylethyl)thio]-
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Overview
Description
Pyrimidine, 2-[(1-methylethyl)thio]-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing compounds that are widely found in nature, particularly in nucleic acids like DNA and RNA. The addition of a thio group (sulfur-containing group) at the 2-position of the pyrimidine ring and an isopropyl group (1-methylethyl) makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-methylethyl)thio]- typically involves the introduction of a thio group into the pyrimidine ring. One common method is the reaction of 2-halo pyrimidines with sulfur-containing reagents. For example, 2-chloropyrimidine can react with isopropylthiol under basic conditions to yield the desired compound .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of dehydroacetic acid with thiosemicarbazide can lead to the formation of thioxopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for Pyrimidine, 2-[(1-methylethyl)thio]- are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[(1-methylethyl)thio]-: can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group or modify the pyrimidine ring.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Pyrimidine, 2-[(1-methylethyl)thio]-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrimidine, 2-[(1-methylethyl)thio]-: can be compared with other thio-substituted pyrimidines:
2-Thiopyrimidine: Lacks the isopropyl group, making it less hydrophobic and potentially less bioavailable.
2-Methylthio-pyrimidine: Similar structure but with a methyl group instead of an isopropyl group, which can affect its reactivity and biological activity.
These comparisons highlight the unique properties of Pyrimidine, 2-[(1-methylethyl)thio]- , particularly its enhanced hydrophobicity and potential for specific biological interactions .
Properties
IUPAC Name |
2-propan-2-ylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCOKNGCKKXUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604516 |
Source
|
Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-14-6 |
Source
|
Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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